4-formyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide
Description
4-formyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide is a complex organic compound featuring a benzamide core linked to a triazole ring
Properties
IUPAC Name |
4-formyl-N-[2-(4-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10(2)19-13(17-18-15(19)22)7-8-16-14(21)12-5-3-11(9-20)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,16,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXFOAFQYJLHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)CCNC(=O)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and isothiocyanates under reflux conditions.
Attachment of the Benzamide Group: The triazole intermediate is then reacted with 4-formylbenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired benzamide linkage.
Introduction of the Propan-2-yl Group: The propan-2-yl group is introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the triazole ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide and triazole rings can participate in various substitution reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides and triazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the triazole ring and the benzamide moiety.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. The triazole ring is known for its bioactivity, and modifications to the benzamide group could enhance its pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-formyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring could engage in hydrogen bonding or π-π interactions, while the benzamide group could interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4-formyl-N-{2-[4-(methyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide: Similar structure but with a methyl group instead of a propan-2-yl group.
4-formyl-N-{2-[4-(ethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
The presence of the propan-2-yl group in 4-formyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide may confer unique steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of 4-formyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
